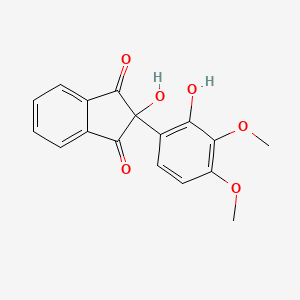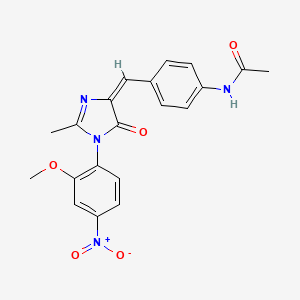![molecular formula C8H14O3 B14433302 Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- CAS No. 76438-34-1](/img/structure/B14433302.png)
Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- is an organic compound with the molecular formula C8H14O3 It is a derivative of propanal, where the hydrogen atom at the second carbon is replaced by a tetrahydro-2H-pyran-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- typically involves the reaction of propanal with tetrahydro-2H-pyran-2-ol under acidic conditions. The reaction proceeds via the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by the hydroxyl group of tetrahydro-2H-pyran-2-ol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tetrahydro-2H-pyran-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-[(tetrahydro-2H-pyran-2-yl)oxy]propanoic acid.
Reduction: Formation of 2-[(tetrahydro-2H-pyran-2-yl)oxy]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The tetrahydro-2H-pyran-2-yloxy group can influence the compound’s reactivity and interactions with other molecules, thereby modulating its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanenitrile, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-: Similar structure but with a nitrile group instead of an aldehyde group.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar structure but with a propynyloxy group instead of a propanal group.
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid: Similar structure but with a phenylboronic acid group.
Uniqueness
Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis, research, and industry.
Propriétés
Numéro CAS |
76438-34-1 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
(2S)-2-(oxan-2-yloxy)propanal |
InChI |
InChI=1S/C8H14O3/c1-7(6-9)11-8-4-2-3-5-10-8/h6-8H,2-5H2,1H3/t7-,8?/m0/s1 |
Clé InChI |
QKUHRTGCQROYPJ-JAMMHHFISA-N |
SMILES isomérique |
C[C@@H](C=O)OC1CCCCO1 |
SMILES canonique |
CC(C=O)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




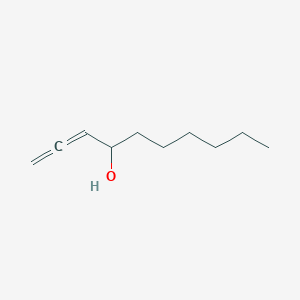
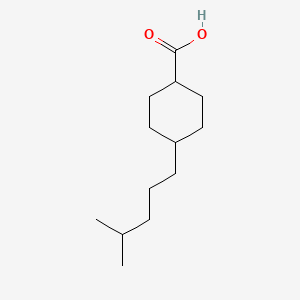
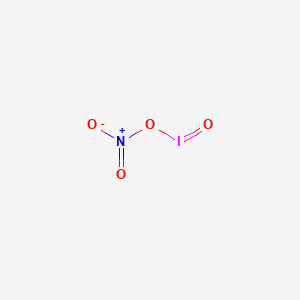
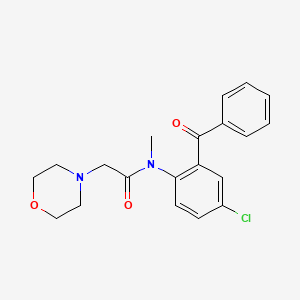

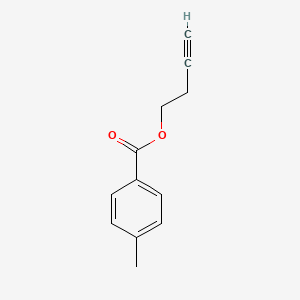
![4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate](/img/structure/B14433257.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]thiazolidine]](/img/structure/B14433260.png)

